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Introduction

Visceral leishmaniasis (VL), a severe systemic disease caused by protozoan parasites of the

Leishmania donovani complex, presents a significant global health challenge. Current

therapeutic options are limited by toxicity, emerging resistance, and parenteral administration

routes. GSK3494245 (also known as DDD01305143) is a preclinical drug candidate developed

through a collaboration between the University of Dundee and GlaxoSmithKline.[1][2] It is a

potent and selective inhibitor of the Leishmania parasite's 20S proteasome, a critical cellular

component for protein degradation and recycling.[1][3] By targeting the chymotrypsin-like

activity of the proteasome's β5 subunit, GSK3494245 disrupts the parasite's cell cycle, leading

to cell death.[1] These application notes provide a summary of the key data and protocols for

researchers, scientists, and drug development professionals interested in the experimental use

of GSK3494245 for treating visceral leishmaniasis.

Mechanism of Action
GSK3494245 exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like

activity of the parasite's proteasome.[1] This inhibition is achieved by binding to a site located

between the β4 and β5 subunits of the proteasome.[1] This binding site is structurally distinct

from that of the human proteasome, which accounts for the compound's selectivity.[1] The

disruption of proteasome function leads to an accumulation of cells in the G2/M phase of the

cell cycle, ultimately triggering apoptosis and parasite death.[1]
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Caption: Mechanism of GSK3494245 action on Leishmania parasites.

Data Presentation
In Vitro Activity of GSK3494245
The in vitro potency of GSK3494245 was assessed against the intracellular amastigote stage

of various Leishmania strains. The half-maximal effective concentration (EC50) values

demonstrate potent activity against both L. donovani and L. infantum.

Leishmania Strain Assay Type EC50 (µM) [95% CI]

L. donovani (LV9) Intramacrophage (THP-1) 0.014 [0.010 - 0.020]

L. donovani (DD8) Intramacrophage (THP-1) 0.023 [0.016 - 0.034]

L. infantum (ITMAP263) Intramacrophage (THP-1) 0.018 [0.012 - 0.027]

Data sourced from Wyllie et al., PNAS, 2019.

In Vivo Efficacy of GSK3494245 in a Mouse Model of Visceral
Leishmaniasis
The therapeutic efficacy of GSK3494245 was evaluated in a BALB/c mouse model of visceral

leishmaniasis (L. donovani, LV9). The compound was administered orally once daily for 10

days.
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Treatment Group Dose (mg/kg)
Mean Parasite
Burden Reduction
(%)

Statistical
Significance (p-
value vs. vehicle)

GSK3494245 3 >90 0.0441

GSK3494245 10 >95 0.0037

GSK3494245 25 >99 <0.0001

Miltefosine 25 >99 <0.0001

Vehicle - 0 -

Data corresponds to Leishman Donovan Units (LDUs) and is sourced from Wyllie et al., PNAS,

2019.[4]

Experimental Protocols
In Vitro Intramacrophage Assay for GSK3494245
Potency Determination
This protocol describes a method to determine the half-maximal effective concentration (EC50)

of GSK3494245 against Leishmania donovani amastigotes within a human monocytic cell line

(THP-1).
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In Vitro Intramacrophage Assay Workflow
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Caption: Workflow for determining the in vitro potency of GSK3494245.
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Materials:

Leishmania donovani promastigotes (e.g., LV9 strain)

THP-1 human monocytic cell line

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

Phorbol 12-myristate 13-acetate (PMA)

GSK3494245

96-well microplates

Giemsa stain

Microscope

Protocol:

THP-1 Cell Culture and Differentiation:

Maintain THP-1 cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO2 incubator.[5]

Seed THP-1 cells into 96-well plates at a density of 2.5 x 10^4 cells/well.[5]

Induce differentiation into macrophage-like cells by adding PMA to a final concentration of

100 ng/mL and incubate for 48 hours.[6]

Infection:

After differentiation, wash the cells with fresh medium.

Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a

parasite-to-cell ratio of 10:1.[5]

Incubate for 24 hours to allow for phagocytosis of the promastigotes and their

transformation into amastigotes.[5]
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Compound Treatment:

Wash the infected cells to remove any remaining extracellular parasites.

Prepare serial dilutions of GSK3494245 in RPMI-1640 with 10% FBS.

Add the compound dilutions to the infected cells and incubate for 48 hours.[5]

Quantification of Parasite Burden:

After incubation, fix the cells with methanol and stain with Giemsa.

Determine the number of amastigotes per 100 macrophages by light microscopy.

Calculate the EC50 value by plotting the percentage of parasite inhibition against the log

of the compound concentration.

In Vivo Mouse Model of Visceral Leishmaniasis
This protocol outlines the procedure for evaluating the efficacy of GSK3494245 in a BALB/c

mouse model of visceral leishmaniasis.
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In Vivo Efficacy Study Workflow
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Caption: Workflow for the in vivo evaluation of GSK3494245.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b11932695?utm_src=pdf-body-img
https://www.benchchem.com/product/b11932695?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Female BALB/c mice (6-8 weeks old)

Leishmania donovani amastigotes (e.g., from an infected hamster spleen)

GSK3494245 formulated for oral administration

Vehicle control

Miltefosine (positive control)

Giemsa stain

Microscope

Protocol:

Infection:

Infect BALB/c mice intravenously via the tail vein with approximately 2 x 10^7 L. donovani

amastigotes.[7]

Treatment:

Seven days post-infection, randomize the mice into treatment groups (vehicle,

GSK3494245 at various doses, and miltefosine).

Administer the compounds orally once daily for 10 consecutive days.

Assessment of Parasite Burden:

On day 21 post-infection (4 days after the last dose), euthanize the mice.

Aseptically remove the livers and weigh them.

Prepare impression smears from the livers on glass slides.

Fix the smears with methanol and stain with Giemsa.
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Determine the parasite burden by calculating Leishman Donovan Units (LDU), where LDU

= (number of amastigotes per 1000 host cell nuclei) x (organ weight in grams).[4]

Data Analysis:

Calculate the mean LDU for each treatment group and determine the percentage of

parasite burden reduction compared to the vehicle control group.

Perform statistical analysis (e.g., t-test) to determine the significance of the observed

reductions.[4]

Disclaimer: These protocols are intended for guidance and should be adapted and optimized

by researchers based on their specific laboratory conditions and parasite/cell line strains. All

animal experiments must be conducted in accordance with institutional and national guidelines

for animal welfare.
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[https://www.benchchem.com/product/b11932695#gsk3494245-for-treating-experimental-
visceral-leishmaniasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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